Cytotoxic Potency Deficit in Head and Neck Cancer Cells Relative to Momordicoside L
Momordicoside K demonstrates markedly attenuated cytotoxic activity compared to its C-25 hydroxyl analog momordicoside L. In head and neck carcinoma (HNC) cell lines, momordicoside K requires concentrations exceeding 50 µg/mL (~77 µM) to achieve only approximately 40% cell death, whereas momordicoside L exhibits IC50 values ranging from 11.9 µM to 37.2 µM across multiple cancer cell lines . This differential establishes momordicoside K as a low-cytotoxicity comparator suitable for studies requiring a structurally related but functionally attenuated control compound .
| Evidence Dimension | Cytotoxicity (IC50 or cell death threshold) |
|---|---|
| Target Compound Data | >50 µg/mL (~77 µM) required for ~40% cell death in HNC cells (Cal27, JHU029, JHU022) |
| Comparator Or Baseline | Momordicoside L: IC50 = 37.2 ± 2.7 µM (SK-BR-3 breast cancer); 11.9 ± 2.2 µM (AZ521 gastric cancer); 19.9 ± 1.5 µM (A549 lung cancer) |
| Quantified Difference | Momordicoside K exhibits ≥2- to ≥6.5-fold lower cytotoxic potency relative to momordicoside L depending on comparator cell line |
| Conditions | In vitro cytotoxicity assays; momordicoside K tested in HNC cell lines (Cal27, JHU029, JHU022); momordicoside L tested in SK-BR-3, AZ521, A549, HL60 cell lines |
Why This Matters
Researchers requiring a cucurbitane glycoside with minimal intrinsic cytotoxicity for mechanistic studies (e.g., anti-inflammatory or metabolic assays) should select momordicoside K over momordicoside L to avoid confounding cytotoxic effects.
